molecular formula C9H14N4 B13288908 2-(Piperidin-4-yl)pyrimidin-4-amine

2-(Piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B13288908
M. Wt: 178.23 g/mol
InChI Key: SYYHETKIIFTNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with piperidine under specific conditions. One common method includes the Buchwald-Hartwig amination, where a pyrimidine halide reacts with piperidine in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

2-(Piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with protein kinase B (Akt), making it a valuable compound in the development of targeted cancer therapies. Its structural features allow for selective inhibition, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13)

InChI Key

SYYHETKIIFTNGY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.